molecular formula C27H30N4O3S3 B2975457 N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide CAS No. 449767-88-8

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide

Cat. No.: B2975457
CAS No.: 449767-88-8
M. Wt: 554.74
InChI Key: GQIDNMVCAHJPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide is a structurally complex molecule featuring three key motifs:

  • Benzothiazole: A bicyclic aromatic system known for its bioactivity in antimicrobial and anticancer agents.
  • Thieno[2,3-c]pyridine: A fused heterocyclic core combining thiophene and pyridine rings, contributing rigidity and electronic diversity.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O3S3/c1-4-30-16-15-20-23(17-30)36-27(24(20)26-28-21-9-7-8-10-22(21)35-26)29-25(32)18-11-13-19(14-12-18)37(33,34)31(5-2)6-3/h7-14H,4-6,15-17H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIDNMVCAHJPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide typically involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethyl formamide as the solvent under relatively mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A. N-Sulfonamide 2-Pyridone Derivatives ()
  • Core Structure: 2-Pyridone (vs. thienopyridine in the target compound).
  • Key Substituents : Benzenesulfonamide and benzothiazole.
  • Synthesis: Reflux with ethanol and piperidine acetate, followed by crystallization .
  • Comparison: The pyridone ring lacks the fused thiophene moiety, reducing aromaticity and rigidity compared to the thienopyridine core. The benzenesulfonamide group (in 10a–f derivatives) differs from the diethylsulfamoyl group, impacting steric bulk and hydrophobicity.
B. Methyl(phenyl)sulfamoyl Analogue ()
  • Core Structure: Identical thieno[2,3-c]pyridine and benzothiazole motifs.
  • Key Substituent : Methyl(phenyl)sulfamoyl benzamide (vs. diethylsulfamoyl in the target).
  • Steric Effects: The phenyl group may enable π-π stacking in binding pockets, while diethyl groups introduce steric hindrance.
C. 1,2,4-Oxadiazole Derivatives ()
  • Core Structure: Benzoxazinone fused with pyrimidine.
  • Key Substituents : Phenyl-1,2,4-oxadiazoles.
  • Synthesis : Room-temperature reactions with Cs₂CO₃ in DMF, yielding 70–85% .
  • Comparison :
    • Oxadiazole rings are more polar than benzothiazole, altering solubility and target selectivity.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-Pyridone Derivatives Methyl(phenyl)sulfamoyl Analogue
Core Structure Thieno[2,3-c]pyridine 2-Pyridone Thieno[2,3-c]pyridine
Sulfonamide Group Diethyl Benzenesulfonamide Methyl(phenyl)
Predicted logP ~3.5 (high lipophilicity) ~2.8 ~3.0
Synthetic Yield Not reported 65–75% Not reported

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide is a complex organic compound belonging to the class of benzothiazole derivatives. These derivatives are known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential applications in cancer therapy and anti-inflammatory treatments.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C₁₈H₂₀N₄O₄S₂
Molecular Weight 394.0 g/mol
CAS Number 1329904-32-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. It is hypothesized that the compound may inhibit certain enzymes or proteins critical for cancer cell proliferation and survival. Potential mechanisms include:

  • Inhibition of Cell Proliferation : The compound may disrupt signaling pathways such as AKT and ERK, which are vital for cell growth and survival.
  • Induction of Apoptosis : Evidence suggests that it promotes apoptotic pathways in cancer cells, leading to reduced tumor growth.
  • Anti-inflammatory Effects : The compound may reduce the levels of inflammatory cytokines like IL-6 and TNF-α, which are often elevated in cancerous conditions.

Biological Activity Studies

Recent studies have evaluated the biological activity of benzothiazole derivatives similar to this compound. Key findings include:

Case Study: Anticancer Activity

A study focused on a series of benzothiazole derivatives highlighted the anticancer potential of compounds structurally related to the target compound. The results indicated significant inhibition of cancer cell proliferation across various cell lines:

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of Action
Compound B7A4311Inhibition of AKT/ERK pathways
Compound B7A5492Induction of apoptosis
Compound B7H12994Reduction of IL-6 and TNF-α levels

This study demonstrated that compounds with a similar benzothiazole core exhibit promising dual-action capabilities as both anticancer and anti-inflammatory agents .

Pharmacokinetics and Toxicity

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for compounds like this compound indicates favorable drug-like properties. These properties suggest potential for further development into therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.